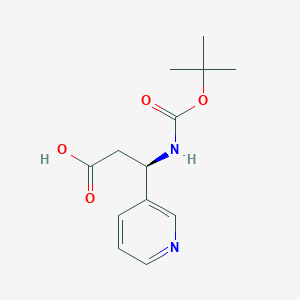

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid

Übersicht

Beschreibung

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid is a derivative of an amino acid that is modified with a Boc (tert-butoxycarbonyl) protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The presence of the pyridyl group suggests that this compound could be involved in specific interactions due to its aromatic nature and potential for hydrogen bonding.

Synthesis Analysis

The synthesis of Boc-protected amino acids can involve several steps, including protection, coupling, and deprotection. In the case of similar compounds, such as the Boc-protected precursor of an unusual amino acid residue for the synthesis of microsporin B, key steps included a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, was synthesized from L-methionine in six steps, involving protection, reduction, hydroxyl derivation, cyclization, ring opening, and oxidation . These methods could potentially be adapted for the synthesis of Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid.

Molecular Structure Analysis

The molecular structure of Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid would include a Boc-protected amino group, a pyridyl ring, and a propionic acid moiety. The Boc group would add steric bulk to the molecule, potentially affecting its reactivity and interaction with other molecules. The pyridyl ring could engage in pi-stacking and hydrogen bonding, influencing the compound's solubility and binding characteristics.

Chemical Reactions Analysis

Boc-protected amino acids are typically used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to be coupled to another amino acid or peptide chain. The specific chemical reactions of Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid would depend on the other reactants and conditions, but could include amide bond formation and deprotection steps.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid would be influenced by its functional groups. The Boc group would make the compound less polar and more hydrophobic, while the pyridyl group could increase its polarity and potential for hydrogen bonding. The propionic acid moiety would contribute to the compound's acidity and could form salts with bases. The exact properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Expedient Method for Resolution of Amino Acids

A study by Bösch et al. (2001) introduces an expedient method for resolving 3-Amino-3-(3‘-pyridyl)propionic Acid and related compounds. The method involves selective crystallization of a diastereomeric salt of a carboxylic acid precursor with (1R,2S)-(−)-ephedrine, demonstrating the compound's utility in achieving high enantiomeric purity for these amino acids (Bösch et al., 2001).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) discuss the use of Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid in the N-tert-butoxycarbonylation of amines, showcasing the compound's relevance in protecting amine groups during synthesis. The study highlights an efficient and environmentally benign catalyst system for the tert-butoxycarbonylation process, furthering its application in peptide synthesis (Heydari et al., 2007).

Enantioselective Synthesis of N-heterocycles

Seki, Tanaka, and Kitamura (2012) explore the compound's use in the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles, employing a catalytic approach that underscores the compound's versatility in synthesizing complex organic structures with high enantiomer ratios. This work opens avenues for the compound's application in natural product synthesis and the development of biologically active molecules (Seki et al., 2012).

Modular Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles

Marques and Burke (2016) highlight the compound's role in the modular catalytic synthesis of 3-amino-3-aryl-2-oxindoles, a class of compounds with significant biological activity. The study emphasizes the low catalyst loading and the wide scope of functional group compatibility, showcasing the compound's efficiency and versatility in organic synthesis (Marques & Burke, 2016).

Thermodynamic Models and Solubility

Fan et al. (2016) provide an analysis of the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents, offering insights into the thermodynamic models for determining solubility. This research is crucial for understanding the compound's physical properties and optimizing conditions for its use in synthesis and material science applications (Fan et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, ®-N-Boc-(3-Pyridyl)alanine, indicates that it may cause an allergic skin reaction . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes. Contaminated work clothing should not be allowed out of the workplace .

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427489 | |

| Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid | |

CAS RN |

500788-96-5 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)